molecular formula C8H14O3 B14680932 4-Ethyl-5-oxohexanoic acid CAS No. 39517-97-0

4-Ethyl-5-oxohexanoic acid

Cat. No.: B14680932
CAS No.: 39517-97-0
M. Wt: 158.19 g/mol
InChI Key: LXFXKKKZRKUZPC-UHFFFAOYSA-N
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Description

4-Ethyl-5-oxohexanoic acid, also known as ethyl 5-oxohexanoate, is an organic compound with the molecular formula C8H14O3. This compound belongs to the class of esters and is characterized by its pleasant odor, which is common among esters. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-5-oxohexanoic acid can be synthesized through the esterification of 5-oxohexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: this compound can be converted to this compound.

    Reduction: The reduction process yields 4-ethyl-5-hydroxyhexanoic acid.

    Substitution: Various esters and amides can be formed depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-5-oxohexanoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different properties.

    Methyl butyrate: Shares the ester functional group but has a different carbon chain length.

    Ethyl propionate: Similar ester but with a shorter carbon chain.

Uniqueness: 4-Ethyl-5-oxohexanoic acid is unique due to its specific carbon chain length and the presence of both an ester and a ketone functional group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

39517-97-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-ethyl-5-oxohexanoic acid

InChI

InChI=1S/C8H14O3/c1-3-7(6(2)9)4-5-8(10)11/h7H,3-5H2,1-2H3,(H,10,11)

InChI Key

LXFXKKKZRKUZPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)O)C(=O)C

Origin of Product

United States

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